An In-depth Technical Guide to 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
An In-depth Technical Guide to 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document includes a summary of its physical characteristics, detailed experimental protocols for property determination, and a visualization of a representative synthetic pathway.
Physical Properties
The physical properties of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene are critical for its handling, application in synthetic chemistry, and for process optimization. A summary of these properties is presented in the table below.
| Property | Value |
| CAS Number | 69411-67-2[1][2] |
| Molecular Formula | C₇H₃F₄NO₂[1][3] |
| Molecular Weight | 209.10 g/mol [1][3] |
| Physical Form | Liquid[3] |
| Boiling Point | 208.4 °C at 760 mmHg[3] |
| Density | 1.504 g/cm³[3] |
| Flash Point | 79.8 °C[3] |
| Refractive Index | 1.456[3] |
| Purity | ≥97%, ≥98.0%[2][3] |
| Storage | Sealed in dry, room temperature conditions |
Experimental Protocols
Detailed experimental procedures are essential for the verification of physical properties and for the development of new synthetic methodologies. Below are representative protocols for the determination of the boiling point of an organic compound and a general procedure for nitration.
2.1. Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] This method is a common and reliable way to determine the boiling point of a small sample of a liquid organic compound.[5][6]
Materials:
-
Sample of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
-
Thiele tube or similar heating apparatus (e.g., aluminum block)[5]
-
Thermometer
-
Small test tube (fusion tube)[5]
-
Capillary tube, sealed at one end[5]
Procedure:
-
A small amount of the liquid sample is placed into the fusion tube.[5]
-
The capillary tube, with its sealed end facing upwards, is placed into the fusion tube containing the sample.[5][7]
-
The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or an aluminum heating block.[5][7]
-
The apparatus is heated slowly and evenly.[5]
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Upon further heating, the vapor of the sample will fill the capillary tube, resulting in a rapid and continuous stream of bubbles.[5]
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube.[8] This is the point where the vapor pressure of the sample equals the atmospheric pressure.[8]
2.2. Synthesis via Nitration of 3-Fluorobenzotrifluoride
A common method for the synthesis of nitroaromatic compounds is through electrophilic aromatic substitution using a nitrating agent. The following is a general protocol for the nitration of a substituted benzene ring, which can be adapted for the synthesis of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene from 3-fluorobenzotrifluoride.
Materials:
-
3-Fluorobenzotrifluoride
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Stirring apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Solvent for extraction (e.g., dichloromethane)
Procedure:
-
In a flask equipped with a stirrer, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 3-fluorobenzotrifluoride to the cooled sulfuric acid while stirring.
-
Separately, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 3-fluorobenzotrifluoride in sulfuric acid, maintaining a low temperature with the ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
-
Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude product.
-
The product is then extracted with a suitable organic solvent.
-
The organic layer is washed with a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acid, followed by a wash with brine.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene.
-
The crude product can be further purified by distillation or chromatography.
Visualization of Synthetic Pathway
The following diagram illustrates a representative workflow for the synthesis of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene via the nitration of 3-fluorobenzotrifluoride.
Caption: Synthetic workflow for the nitration of 3-fluorobenzotrifluoride.
References
- 1. 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene | C7H3F4NO2 | CID 14941411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene, CasNo.69411-67-2 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]
- 3. innospk.com [innospk.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. byjus.com [byjus.com]
- 8. Video: Boiling Points - Concept [jove.com]
